REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([O:14]C(=S)N(C)C)=[CH:10][C:8]=2[CH:9]=1)=[O:4]>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:8]=2[CH:9]=1)=[O:4]
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Name
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5-dimethylthiocarbamoyloxy-benzofuran-2-carboxylic acid methyl ester
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Quantity
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1.3 g
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Type
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reactant
|
Smiles
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COC(=O)C=1OC2=C(C1)C=C(C=C2)OC(N(C)C)=S
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 2.5 hours
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Duration
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2.5 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate collected
|
Type
|
CUSTOM
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Details
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Purification
|
Type
|
WASH
|
Details
|
by flash column chromatography (gradient elution: 100% hexanes to 45% EtOAc/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC2=C(C1)C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |